molecular formula C24H31FO6 B1673468 Fluperolone acetate CAS No. 2119-75-7

Fluperolone acetate

Cat. No.: B1673468
CAS No.: 2119-75-7
M. Wt: 434.5 g/mol
InChI Key: HHPZZKDXAFJLOH-QZIXMDIESA-N
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Description

Fluperolone acetate is a synthetic glucocorticoid, a class of corticosteroids that are used for their anti-inflammatory and immunosuppressive properties. It is a derivative of fluperolone and is known for its potent anti-inflammatory effects. The molecular formula of this compound is C24H31FO6, and it has a molecular weight of 434.50 .

Biochemical Analysis

Biochemical Properties

Fluperolone acetate plays a significant role in modulating inflammatory responses. It interacts with glucocorticoid receptors, which are a type of nuclear receptor. Upon binding to these receptors, this compound forms a receptor-ligand complex that translocates to the cell nucleus. In the nucleus, this complex binds to glucocorticoid response elements (GREs) on DNA, influencing the transcription of specific genes involved in inflammation and immune responses .

The compound also interacts with various enzymes and proteins, including histone deacetylases (HDACs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By inhibiting HDACs, this compound can alter chromatin structure and gene expression. Additionally, it suppresses the activity of NF-κB, a key transcription factor involved in the expression of pro-inflammatory cytokines .

Cellular Effects

This compound exerts profound effects on various cell types, particularly immune cells such as macrophages, lymphocytes, and neutrophils. It reduces the production of pro-inflammatory cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This suppression leads to a decrease in inflammation and immune response .

In addition to its anti-inflammatory effects, this compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial for cell survival, proliferation, and apoptosis. By modulating these pathways, this compound can affect cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding to glucocorticoid receptors. This binding initiates a cascade of events leading to the modulation of gene expression. The receptor-ligand complex interacts with GREs on DNA, promoting or inhibiting the transcription of target genes .

This compound also inhibits the activity of phospholipase A2, an enzyme involved in the release of arachidonic acid from membrane phospholipids. This inhibition reduces the production of eicosanoids, which are mediators of inflammation. Additionally, this compound can induce the expression of anti-inflammatory proteins such as annexin A1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity can diminish with prolonged exposure to light and heat. In vitro studies have shown that this compound maintains its anti-inflammatory effects for several hours, but its efficacy may decrease over time due to degradation .

Long-term studies in vivo have demonstrated that chronic use of this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are likely due to the compound’s impact on gene expression and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively reduces inflammation without significant adverse effects. At higher doses, this compound can cause toxicity, including immunosuppression and metabolic disturbances .

Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits. Beyond this threshold, increasing the dose does not proportionally enhance the therapeutic effects but rather increases the risk of adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver. It undergoes hydroxylation and reduction reactions catalyzed by cytochrome P450 enzymes. The metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine .

The compound can also influence metabolic pathways by modulating the activity of enzymes involved in glucose and lipid metabolism. For example, this compound can increase gluconeogenesis and lipolysis, leading to elevated blood glucose and free fatty acid levels .

Transport and Distribution

This compound is transported in the bloodstream bound to plasma proteins, primarily albumin and corticosteroid-binding globulin. It is distributed widely throughout the body, with higher concentrations in tissues with abundant glucocorticoid receptors, such as the liver, kidneys, and immune organs .

The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily and accumulate in lipid-rich tissues. This property also facilitates its penetration into cells, where it can exert its effects .

Subcellular Localization

Within cells, this compound is primarily localized in the cytoplasm and nucleus. Upon binding to glucocorticoid receptors, the receptor-ligand complex translocates to the nucleus, where it interacts with DNA to regulate gene expression .

The compound’s subcellular localization is critical for its function, as it needs to access the nucleus to modulate transcription. Additionally, this compound can influence the localization and activity of other proteins, such as transcription factors and co-regulators, further affecting cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluperolone acetate involves multiple steps, starting from the basic steroid structureThe synthetic route often involves the use of reagents such as fluorinating agents and acetic anhydride under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Fluperolone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

Fluperolone acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes, resulting in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins . The molecular targets include various transcription factors and signaling pathways involved in the inflammatory response .

Properties

IUPAC Name

[(2S)-1-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-1-oxopropan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO6/c1-13(31-14(2)26)20(29)23(30)10-8-17-18-6-5-15-11-16(27)7-9-21(15,3)24(18,25)19(28)12-22(17,23)4/h7,9,11,13,17-19,28,30H,5-6,8,10,12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPZZKDXAFJLOH-QZIXMDIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895064
Record name Fluperolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2119-75-7
Record name Fluperolone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2119-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluperolone acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002119757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluperolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-fluoro-11β,17α-dihydroxy-17-(S)-lactoylandrosta-1,4-dien-3-one 17β-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPEROLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOL7Q9DPF9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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